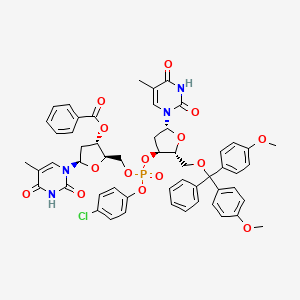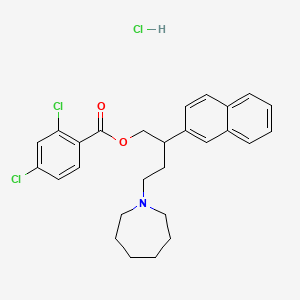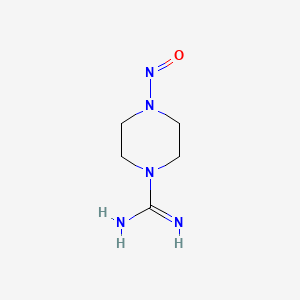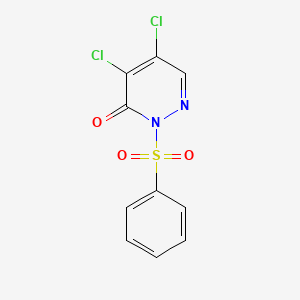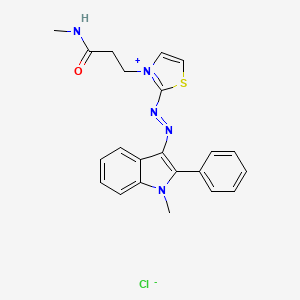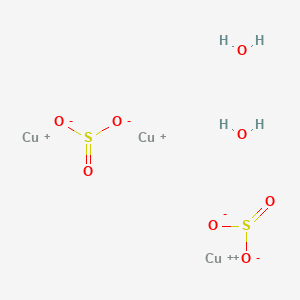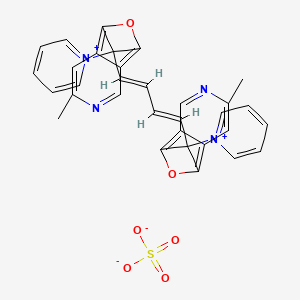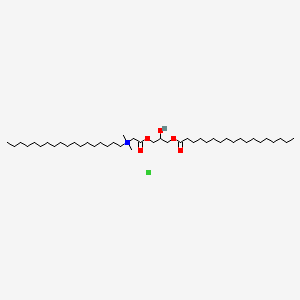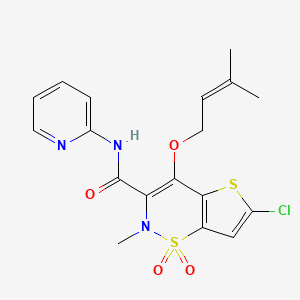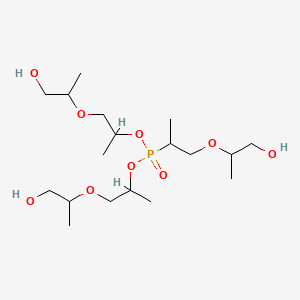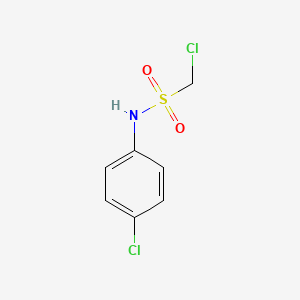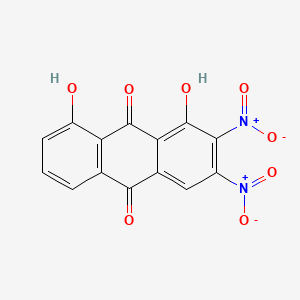
1,8-Dihydroxydinitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxydinitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and can be used in dye and pigment production.
Industry: It can be used as an energetic combustion catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxydinitroanthraquinone can be compared with other similar compounds, such as:
1,8-Dihydroxyanthraquinone: Lacks nitro groups and has different chemical reactivity and biological activity.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group and exhibits different inhibitory activity against enzymes.
Emodin (3-methyl-1,6,8-trihydroxyanthraquinone): A naturally occurring anthraquinone with different biological activities.
The presence of two nitro groups in this compound makes it unique and enhances its antibacterial properties compared to its analogs .
Eigenschaften
CAS-Nummer |
68437-03-6 |
|---|---|
Molekularformel |
C14H6N2O8 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H |
InChI-Schlüssel |
ZCRVFYDOGREPHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


